molecular formula C7H6ClFN2O B1447609 5-Chloro-2-fluoro-N-hydroxy-benzamidine CAS No. 1563439-80-4

5-Chloro-2-fluoro-N-hydroxy-benzamidine

Cat. No.: B1447609
CAS No.: 1563439-80-4
M. Wt: 188.59 g/mol
InChI Key: HRWCNKCZOHIVSA-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-N-hydroxy-benzamidine: is an organic compound with the molecular formula C7H6ClFN2O . It is a derivative of benzamidine, characterized by the presence of chloro and fluoro substituents on the benzene ring, along with a hydroxy group attached to the amidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-N-hydroxy-benzamidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Drug Development

The compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly for developing inhibitors targeting specific enzymes involved in disease mechanisms. Notably, it has been explored for its potential in treating conditions associated with serine proteases, such as cancer and inflammatory diseases .

Biochemical Research

In biochemical studies, 5-Chloro-2-fluoro-N-hydroxy-benzamidine is utilized to investigate protein interactions and enzyme mechanisms. Researchers employ it to elucidate complex biological processes and identify therapeutic targets. Its effectiveness as a competitive inhibitor makes it suitable for studying protease activity in various biological assays .

Diagnostic Applications

The compound's unique properties allow it to be used in the development of reagents for diagnostic tests. These tests can detect specific biomarkers associated with diseases, enhancing the accuracy of clinical diagnostics .

Material Science Applications

In material science, this compound is being explored for its potential in creating novel materials, including polymers and coatings. The incorporation of fluorinated compounds can improve the performance characteristics of materials, such as their chemical resistance and durability .

Agricultural Chemistry Applications

The compound is also under investigation for its role in agricultural chemistry, particularly in the development of safer and more effective agrochemicals. Its properties may contribute to creating pest control agents that are less harmful to non-target organisms while maintaining efficacy against pests .

Case Studies and Research Findings

Application AreaDescriptionReferences
Drug DevelopmentUsed as an intermediate for enzyme inhibitors targeting diseases like cancer and inflammation. ,
Biochemical ResearchInvestigated for studying protease mechanisms and protein interactions in various assays. ,
Diagnostic ApplicationsDeveloped as reagents for detecting disease biomarkers in clinical diagnostics. ,
Material ScienceExplored for creating advanced materials with enhanced properties due to fluorination effects.
Agricultural ChemistryInvestigated for use in developing effective pest control agents with reduced environmental impact.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-N-hydroxy-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group in the amidine moiety allows for hydrogen bonding with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biological pathways, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Biological Activity

5-Chloro-2-fluoro-N-hydroxy-benzamidine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on a review of diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C₇H₆ClFN₂O
  • Molecular Weight : Approximately 172.59 g/mol

The presence of a hydroxyl group (-OH) at the nitrogen atom enhances its reactivity, making it an important subject in drug development and medicinal chemistry .

This compound primarily acts as an enzyme inhibitor, particularly targeting serine proteases such as factor Xa, which plays a critical role in the coagulation cascade. The mechanism involves:

  • Hydrogen Bonding : The hydroxy group allows for hydrogen bonding with active sites of enzymes, leading to inhibition of their activity .
  • Enzyme Interaction : The compound's structural modifications influence its binding affinity and selectivity towards target enzymes, which is essential for optimizing its therapeutic efficacy .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
Antithrombotic Activity Acts as a direct inhibitor of factor Xa, potentially useful in managing thromboembolic disorders.
Enzyme Inhibition Inhibits various proteases involved in disease pathways, making it a candidate for cancer therapy.
Potential Anti-inflammatory Investigated for its anti-inflammatory properties through modulation of specific pathways.
Anticancer Potential Explored for therapeutic applications in cancer treatment due to its enzyme inhibitory effects.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Antithrombotic Efficacy : A study demonstrated that this compound effectively inhibits factor Xa in vitro, showcasing its potential as a therapeutic agent for thromboembolic diseases .
  • Inhibition of Cancer Cell Proliferation : Research indicated that the compound exhibits cytotoxic effects on various cancer cell lines by disrupting protease activity essential for tumor growth .
  • Structure-Activity Relationship (SAR) : Investigations into structural modifications revealed that alterations in the benzamidine core significantly affect biological potency, guiding future drug design efforts .

Properties

IUPAC Name

5-chloro-2-fluoro-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWCNKCZOHIVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=NO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C(=N/O)/N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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